molecular formula C10H14N2O B7482239 N-methyl-2-(3-methylanilino)acetamide

N-methyl-2-(3-methylanilino)acetamide

Cat. No.: B7482239
M. Wt: 178.23 g/mol
InChI Key: GVCXSUKMCZZMLN-UHFFFAOYSA-N
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Description

N-methyl-2-(3-methylanilino)acetamide is a chemical compound supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications. This N-aryl acetamide belongs to a class of compounds that has been identified as a promising starting point in medicinal chemistry research, particularly in the search for new antimalarial therapies . Structural analogs of this compound have demonstrated potent activity against Plasmodium falciparum , the parasite responsible for the most deadly form of malaria, by potentially inhibiting novel biological pathways . Researchers are exploring this chemotype to develop tool compounds that can help unravel the roles of specific parasite proteins, such as rhomboid protease 8 (ROM8) and the putative cation channel CSC1 . The N-aryl acetamide scaffold is of significant interest for investigating parasite development and for the optimization of antimalarial activity, though its specific mechanism of action and metabolic stability require further investigation . This product is designed for use by qualified researchers in laboratory settings.

Properties

IUPAC Name

N-methyl-2-(3-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-4-3-5-9(6-8)12-7-10(13)11-2/h3-6,12H,7H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCXSUKMCZZMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Electron-Donating vs. Nitro groups () increase molecular weight and polarity, likely reducing bioavailability but improving binding to polar targets .
  • Heterocyclic vs. Aromatic Substituents: Thiazole (Pritelivir, ) and thiadiazole () substituents introduce heteroatoms, enabling hydrogen bonding and π-stacking interactions critical for antiviral activity .
  • Agrochemical vs. Pharmaceutical Applications :

    • Chloroacetamides () are optimized for herbicidal activity due to chloro substituents’ stability and electrophilic reactivity . The target compound’s methyl group may favor applications requiring lower environmental persistence or mammalian target specificity.

Spectroscopic and Toxicological Data

  • Spectroscopy : Analogs like N-(3-acetyl-2-thienyl)acetamides () are characterized using NMR, IR, and MS, suggesting similar methodologies for the target compound .
  • Toxicology: Limited data for the target compound, but cyanoacetamide () highlights the need for thorough toxicological profiling of novel acetamides .

Preparation Methods

Alkylation of 3-Methylaniline with Chloroacetamide Derivatives

A widely employed method involves the nucleophilic substitution of chloroacetamide derivatives with 3-methylaniline. This approach leverages the reactivity of the amine group to form the target acetamide. In one protocol, ethyl chloroacetate reacts with 3-methylaniline in ethanol/water under controlled temperatures (5–100°C) . The exothermic reaction generates an intermediate, which is subsequently precipitated via ethanol addition and purified by crystallization.

Reaction Conditions and Yield Analysis

ParameterValue/DescriptionSource Citation
Solvent SystemEthanol/Water
Temperature Range5–100°C
Yield66%
Purification MethodCrystallization (Ethanol)

This method’s moderate yield stems from competing side reactions, such as over-alkylation or hydrolysis of the ester intermediate. Optimizing the molar ratio of 3-methylaniline to ethyl chloroacetate (≥2:1) minimizes byproducts, as excess amine ensures complete conversion .

Microwave-Assisted Synthesis Using Trimethyl Orthoacetate

Microwave irradiation enhances reaction efficiency by reducing processing times and improving yields. A modified protocol from N-methylacetamide synthesis applies trimethyl orthoacetate and 3-methylaniline hydrochloride in methanol under microwave conditions (135°C, 15 minutes) . The reaction proceeds via acid-catalyzed transamidation, yielding the target compound in near-quantitative purity after vacuum concentration.

Key Advantages of Microwave Synthesis

  • Reduced Reaction Time : 15 minutes vs. 24 hours for conventional heating .

  • High Purity : Minimal purification required due to suppressed side reactions .

  • Scalability : Compatible with batch processing up to 0.1 mol scale .

Despite these benefits, microwave methods require specialized equipment and precise pressure control to prevent vessel overpressurization .

Protection-Deprotection Strategy with Boc Groups

A patent-pending method employs glycine methyl ester hydrochloride as a starting material, protecting the amino group with tert-Butyl dicarbonate before coupling with 3-methylaniline . The Boc-protected intermediate undergoes aminolysis with 3-methylaniline in methyl tert-butyl ether (MTBE) under nitrogen, followed by hydrochloric acid-mediated deprotection to yield the final product.

Stepwise Synthesis Overview

  • Amino Protection :

    • Boc-glycine methyl ester is synthesized in dichloromethane using aqueous sodium carbonate (0–30°C, 2 hours) .

    • Yield: 96.2% (GC purity: 98.8%) .

  • Aminolysis Reaction :

    • Boc-glycine methyl ester reacts with 3-methylaniline in MTBE (30°C, 24 hours) .

    • Yield: 91.2% (GC purity: 98.6%) .

  • Deprotection and Salification :

    • Hydrochloric acid in ethyl acetate removes the Boc group (40°C, 1 hour) .

    • Final Yield: 90.5% (GC purity: 99.0%) .

This method’s strength lies in its high purity outputs and compatibility with large-scale production. However, the multi-step process increases operational complexity and cost.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for N-Methyl-2-(3-Methylanilino)Acetamide Synthesis

MethodYield (%)Purity (%)TimeScalability
Alkylation (Ethanol)669524 hModerate
Microwave Irradiation~99>990.25 hHigh
Boc Protection90.59927 hHigh

Microwave-assisted synthesis excels in speed and purity but demands advanced infrastructure. The Boc strategy balances yield and scalability, making it preferable for industrial applications.

Q & A

Q. What are the recommended synthetic routes for N-methyl-2-(3-methylanilino)acetamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves nucleophilic substitution or condensation reactions between 3-methylaniline derivatives and activated acetamide precursors. Key steps include:

  • Amide bond formation : Use coupling reagents like EDCI/HOBt or direct acylation with acetyl chloride in the presence of a base (e.g., triethylamine) .
  • Optimization parameters : Temperature control (0–25°C for exothermic reactions), solvent selection (polar aprotic solvents like DMF or acetonitrile), and stoichiometric ratios (1.2–1.5 equivalents of acylating agent to prevent side reactions) .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

  • ¹H/¹³C NMR : Prioritize signals for the methyl group on the aniline ring (δ ~2.3 ppm in ¹H NMR) and the acetamide carbonyl (δ ~168–170 ppm in ¹³C NMR) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns to validate the structure.
  • FT-IR : Look for N-H stretching (~3300 cm⁻¹) and C=O absorption (~1650 cm⁻¹) .

Q. What preliminary biological screening approaches are appropriate for assessing the pharmacological potential of this compound?

  • In vitro assays :
    • Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease targets) with IC₅₀ calculations .
    • Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
  • ADME profiling : Solubility (shake-flask method), metabolic stability in liver microsomes, and plasma protein binding (ultrafiltration) .

Advanced Research Questions

Q. How can researchers employ X-ray crystallography with SHELX software to resolve structural ambiguities in this compound derivatives?

  • Data collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to resolve torsional angles of the methylanilino group .
  • Refinement in SHELXL :
    • Apply restraints for disordered methyl groups using ISOR/DFIX commands.
    • Validate hydrogen-bonding networks (e.g., N-H···O=C interactions) via the PLATON tool .
  • Twinned data : Use the TWIN/BASF commands in SHELXL for handling pseudo-merohedral twinning .

Q. What computational strategies are recommended for predicting the target interactions of this compound, particularly when experimental data is limited?

  • Molecular docking : Use AutoDock Vina or Glide with homology-modeled targets (e.g., GPCRs or kinases) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) and free-energy calculations (MM/PBSA) .
  • Pharmacophore mapping : Align with known acetamide-based inhibitors (e.g., antiviral or anticancer agents) using LigandScout .

Q. How should researchers address contradictory bioactivity results between in vitro and in vivo models for this compound analogs?

  • Dosage adjustments : Account for pharmacokinetic differences (e.g., bioavailability via oral vs. IV routes) using allometric scaling .
  • Metabolite profiling : Identify active/inactive metabolites via LC-MS/MS in plasma and tissue homogenates .
  • Species-specific factors : Compare cytochrome P450 isoform expression (e.g., CYP3A4 in humans vs. CYP3A11 in mice) .

Methodological Notes

  • Data contradiction analysis : Use Bland-Altman plots to reconcile discrepancies between enzymatic assays and cell-based studies .
  • Crystallographic validation : Cross-check SHELX-refined structures with Hirshfeld surface analysis (CrystalExplorer) to confirm intermolecular interactions .

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